molecular formula C13H12ClN3 B1474629 6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine CAS No. 1921250-77-2

6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine

Cat. No.: B1474629
CAS No.: 1921250-77-2
M. Wt: 245.71 g/mol
InChI Key: ZLIXNIPYFZCTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Synonyms : 6-chloro-2,3-dihydro-1H-inden-1-amine HCl, 6-Chloroindan-1-amine hydrochloride, and others .


Molecular Structure Analysis

The molecular structure of 6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine consists of a pyridazin-3-amine core with a chloro-substituted indene moiety. The 2D and 3D structures can be visualized using computational tools .

Scientific Research Applications

  • Synthesis and Properties of Pyridazine Derivatives : A study by Volovenko and Dubinina (2002) demonstrated the synthesis of various pyridazine derivatives, including compounds similar to 6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine. They explored the formation of novel heterocyclic systems through reactions with nucleophilic reagents, providing insights into the chemical behavior and potential applications of these compounds in synthesis and drug design (Volovenko & Dubinina, 2002).

  • Regiospecific Synthesis of Novel Pyridazinones : Dragovich et al. (2008) described the synthesis of a new class of pyridazinones, which includes the chemical structure related to this compound. This research provides a methodology for the synthesis of these compounds, which could be important for developing new pharmaceuticals (Dragovich et al., 2008).

  • Synthesis and Biological Evaluation as Analgesic Agents : Aggarwal et al. (2020) investigated the synthesis and biological evaluation of pyrazoles derivatives, including those similar to this compound. They assessed their potential as analgesic agents, contributing to the understanding of the therapeutic potential of these compounds (Aggarwal et al., 2020).

  • Inhibitory Effects on Mild Steel Corrosion : Mashuga et al. (2017) studied the effects of pyridazine derivatives on the corrosion of mild steel, demonstrating the potential of these compounds, including those structurally similar to this compound, as corrosion inhibitors. This shows the versatility of these compounds beyond pharmaceutical applications (Mashuga et al., 2017).

Biochemical Analysis

Biochemical Properties

6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it binds to specific receptors on the cell surface, altering their conformation and activity, which can lead to changes in downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, this compound can induce changes in cell cycle progression and survival. Furthermore, it impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to the upregulation or downregulation of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it acts as an inhibitor of certain kinases by binding to their active sites and preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions contribute to the compound’s overall biological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. Long-term exposure to this compound has been associated with changes in cell proliferation, differentiation, and apoptosis, highlighting its potential for sustained biological activity .

Properties

IUPAC Name

6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c14-12-5-6-13(17-16-12)15-11-7-9-3-1-2-4-10(9)8-11/h1-6,11H,7-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIXNIPYFZCTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.